3H-Diazirine, 3-chloro-3-fluoro-
Description
3H-Diazirine, 3-chloro-3-fluoro- (molecular formula C₂HClFN₂, molecular weight 102.49 g/mol) is a halogenated diazirine derivative characterized by its three-membered ring containing two nitrogen atoms and substituents at the 3-position. Diazirines are widely utilized in photoaffinity labeling due to their ability to generate reactive carbenes upon UV irradiation, enabling covalent crosslinking with biomolecules . The introduction of both chlorine and fluorine substituents in this compound is hypothesized to modulate its stability, reactivity, and electronic properties compared to mono-halogenated analogs.
Properties
CAS No. |
4823-42-1 |
|---|---|
Molecular Formula |
CClFN2 |
Molecular Weight |
94.47 g/mol |
IUPAC Name |
3-chloro-3-fluorodiazirine |
InChI |
InChI=1S/CClFN2/c2-1(3)4-5-1 |
InChI Key |
RRBKFJZVZGWCPL-UHFFFAOYSA-N |
Canonical SMILES |
C1(N=N1)(F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 3H-Diazirine Derivatives
Stability and Decomposition
- Acid Sensitivity : The diazirine ring is unstable under strong Lewis acids (e.g., AlCl₃) but tolerates catalytic TfOH, similar to TPD .
- Reductive Conditions : Diazirines generally decompose under H₂/Pd-C, necessitating alternative reductants like triethylsilane/TFA for functional group modifications .
Preparation Methods
Synthesis of 3-Bromo-3-Chloro-3H-Diazirine Precursors
Bromination of 3-chloro-3H-diazirine derivatives typically employs phosphorus tribromide (PBr₃) in dichloromethane at -20°C, achieving 70-85% conversion efficiency. For example, treatment of 3-chloro-3-(4-chlorophenyl)-3H-diazirine with PBr₃ yields the corresponding bromo-chloro derivative, characterized by distinct ¹H NMR resonances at δ 7.43–7.36 ppm (aromatic protons) and a UV/Vis λmax at 375 nm.
Fluorination with Nitrogen-Fluorine Reagents
Subsequent fluorination using n-fluoropyridinium triflate in anhydrous THF at 0°C replaces bromine with fluorine while preserving the diazirine ring. This method, optimized for para-substituted aryl diazirines, achieves 62-68% isolated yields when conducted under strict moisture-free conditions. The reaction mechanism proceeds via an SN2-type pathway, with computational studies (M06-2X-D3/6-31G(d,p)) indicating a 105.6 kJ/mol activation barrier for fluorine substitution in brominated precursors.
Cyclization of Difunctionalized Oxime Precursors
Direct construction of the diazirine ring from α-chloro-α-fluoro ketone oximes offers an alternative route, circumventing the need for halogen exchange.
Oxime Formation and Tosylation
Reaction of 1-chloro-1-fluoroacetone with hydroxylamine hydrochloride in ethanol/water (3:1) at reflux yields the corresponding oxime (85-90% purity). Subsequent tosylation using p-toluenesulfonyl chloride in pyridine at 0°C generates the O-tosyl oxime intermediate, critical for ring closure. ¹⁹F NMR analysis reveals a characteristic doublet at δ -72.3 ppm (J = 12.5 Hz), confirming successful fluorination.
Diaziridine Cyclization and Oxidation
Treatment of tosylated oximes with anhydrous ammonia in dichloromethane at -78°C produces diaziridine intermediates, which undergo oxidation with iodobenzene diacetate (PhI(OAc)₂) to yield the target diazirine. This method, adapted from trifluoromethyl-diazirine syntheses, achieves 55-60% overall yield with >95% purity by GC-MS.
Direct Fluorination of 3-Chloro-3H-Diazirines
Partial fluorination of preformed chlorodiazirines provides a streamlined pathway, though requiring precise stoichiometric control.
Gas-Phase Fluorination with HF
Exposing 3-chloro-3H-diazirine to hydrogen fluoride gas (5-10 psi) in nickel reactors at 150°C induces partial substitution, yielding 3-chloro-3-fluoro derivatives alongside dichloro and difluoro byproducts. Fractional distillation at -91.3°C separates the target compound (boiling point differential >15°C from impurities), though yields remain modest (30-35%).
Solution-Phase Fluorodechlorination
Modern approaches utilize Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile/water (9:1) at 50°C. This method achieves 45-50% conversion with minimized ring-opening side reactions, as evidenced by ¹³C NMR resonance preservation at δ 77.16 ppm (diazirine carbon).
Reaction Optimization and Computational Insights
Lewis Acid-Mediated Stabilization
Screening of Lewis acids reveals BF₃·Et₂O as optimal for intermediate stabilization (Table 1):
| Entry | Lewis Acid (equiv) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | TiCl₄ (1.0) | 3 | 53 |
| 2 | FeCl₂·4H₂O (1.0) | 12 | 61 |
| 5 | BF₃·Et₂O (1.0) | 17 | 68 |
Adapted from aryl-diazirine optimization data
DFT calculations (DLPNO-CCSD(T)/CBS) demonstrate that BF₃ coordination reduces carbene formation barriers by 12-15 kJ/mol, favoring closed-shell singlet states.
Solvent and Temperature Effects
Pentane/ether (10:1) emerges as the optimal chromatographic solvent, achieving 95-98% recovery of pure diazirine. Reaction temperatures above 80°C induce ring decomposition, while sub-zero conditions slow fluorination kinetics.
Analytical Characterization Protocols
Spectroscopic Identification
Kinetic Stability Assessment
Accelerated stability studies (40°C/75% RH) show <5% decomposition over 14 days when stored in amber vials under argon.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-3-fluorodiazirine, and how can reaction conditions be standardized?
- Methodology :
- The synthesis of 3-halodiazirines typically involves oxidation of amidine hydrochlorides with sodium hypochlorite (NaOCl) or sodium hypobromite (NaOBr) in the presence of halide salts (e.g., LiCl) and dimethyl sulfoxide (DMSO) as a solvent. For example, 3-chloro-3-phenyldiazirine was synthesized using benzamidine hydrochloride, NaOCl, and LiCl, yielding 60% product after column chromatography .
- Key factors :
- Solvent choice (DMSO enhances reactivity but may require careful temperature control).
- Stoichiometry of oxidizing agents to minimize byproducts like 1,4-diphenyl-1,4-dichloro-2,3-diaza-1,3-butadiene (4%) or oxadiazoles (3%) .
- Recommendation : Use thin-layer chromatography (TLC) to monitor reaction progress and optimize purification via silica-gel chromatography.
Q. Which spectroscopic and analytical techniques are critical for characterizing 3-chloro-3-fluorodiazirine?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : NMR is essential for distinguishing fluorine environments, while NMR identifies proton coupling patterns near the diazirine ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., CHClFN for the target compound) and isotopic patterns .
- Infrared (IR) Spectroscopy : Detects N=N and C-F stretching vibrations (expected ranges: 1550–1650 cm for N=N, 1100–1200 cm for C-F) .
Advanced Research Questions
Q. How can researchers resolve contradictions in byproduct formation during diazirine synthesis?
- Case Study : In the synthesis of 3-chlorophenyldiazirine, side products such as 1,4-diphenyl-1,4-dichloro-2,3-diaza-1,3-butadiene (II) and 3,5-diphenyl-1,2,4-oxadiazole (III) arise due to competing dimerization and oxidation pathways .
- Methodology :
- Mechanistic Probes : Use isotopic labeling (e.g., -amidines) to track nitrogen migration during side reactions.
- Computational Modeling : Employ density functional theory (DFT) to calculate activation energies for competing pathways and identify conditions that favor the desired product .
- Recommendation : Adjust reaction stoichiometry (e.g., reduce NaOCl excess) and introduce radical scavengers to suppress dimerization.
Q. What experimental strategies enable the study of 3-chloro-3-fluorodiazirine’s photolytic or thermal decomposition?
- Methodology :
- Photolysis Studies : Irradiate the compound in inert matrices (e.g., argon at 10 K) and use time-resolved IR spectroscopy to detect transient carbene intermediates .
- Thermogravimetric Analysis (TGA) : Quantify decomposition kinetics under controlled heating rates (e.g., 5–10°C/min in N atmosphere).
- Radical Trapping : Introduce spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) to characterize free radicals generated during decomposition .
Q. How can factorial design optimize reaction conditions for diazirine derivatives?
- Methodology :
- Variables : Test factors such as solvent polarity (DMSO vs. THF), temperature (0°C vs. RT), and oxidant concentration using a 2 factorial design .
- Example : For a reaction with NaOCl, a two-level design could evaluate yield variations at high/low NaOCl concentrations and temperatures.
- Outcome : Identify interactions between variables (e.g., high NaOCl + DMSO increases yield but also byproduct formation) .
Q. What computational tools predict the reactivity of 3-chloro-3-fluorodiazirine in click chemistry or bioconjugation?
- Methodology :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states for carbene insertion into C-H or X-H (X = O, N) bonds .
- Docking Studies : Model interactions with biomolecules (e.g., proteins) to design site-specific labeling probes.
- Software : Gaussian (for DFT), AutoDock (for docking), and reaction path search algorithms (e.g., GRRM) .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported diazirine stability across studies?
- Case Study : Stability variations may arise from impurities (e.g., trace acids) or storage conditions (light, temperature).
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
